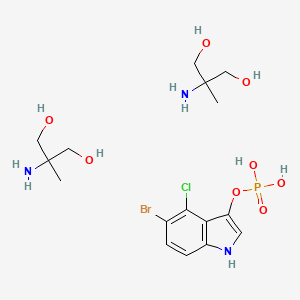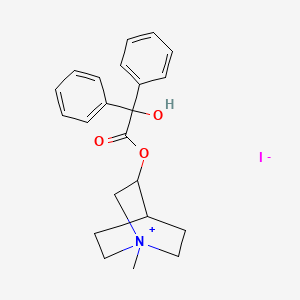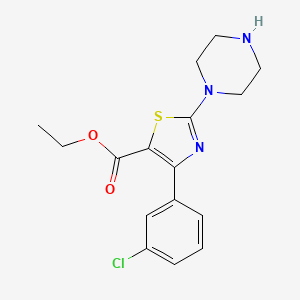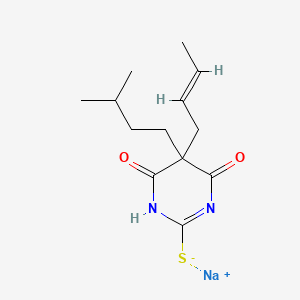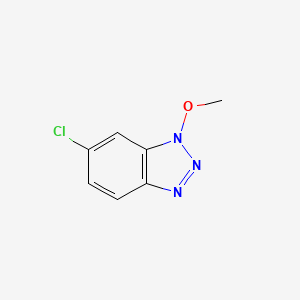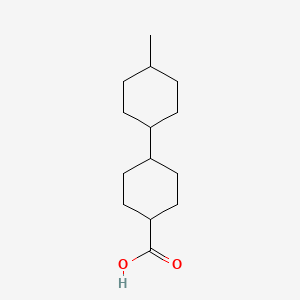
trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H14O2. It is a white to almost white crystalline powder with a melting point of 109-111°C . This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide in the presence of a protonic acid catalyst to generate isocyanate, which is then hydrolyzed to obtain the desired compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of high-efficiency synthetic routes that do not require high temperature, high pressure, or special reaction equipment. This makes the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form trans-4-methylcyclohexanol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: trans-4-Methylcyclohexanol.
Substitution: Substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Biology: It has applications in the study of biological processes and can be used to synthesize biologically active molecules .
Medicine: The compound is used in the synthesis of pharmaceutical agents that have potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
trans-4-(Aminomethyl)cyclohexanecarboxylic acid:
Cyclohexanecarboxylic acid: A simpler analog used in various chemical syntheses.
4-Methylcyclohexanol: A reduction product of the compound.
Uniqueness: trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
4-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h10-13H,2-9H2,1H3,(H,15,16) |
Clé InChI |
OEEAKKCEEKHUPW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
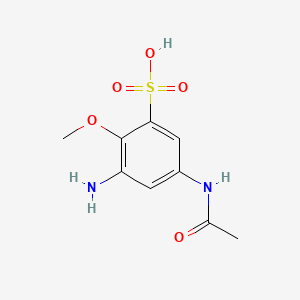
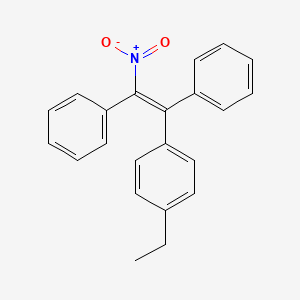
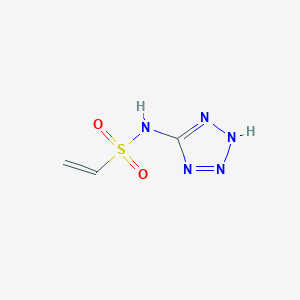
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)

![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
